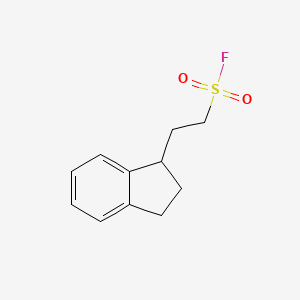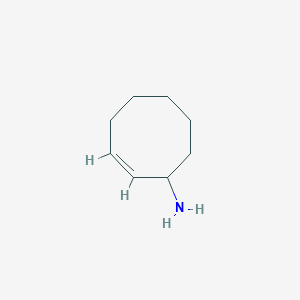
(2Z)-cyclooct-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-cyclooct-2-en-1-amine is an organic compound characterized by a cyclooctene ring with an amine group attached at the first carbon The “2Z” notation indicates the configuration of the double bond in the cyclooctene ring, where the substituents on the double-bonded carbons are on the same side, making it a “cis” isomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-cyclooct-2-en-1-amine typically involves the following steps:
Cyclooctene Formation: The initial step involves the formation of cyclooctene, which can be achieved through the ring-closing metathesis of 1,8-nonadiene using a suitable catalyst such as Grubbs’ catalyst.
Amination: The cyclooctene is then subjected to hydroamination, where an amine group is introduced at the first carbon. This can be done using a variety of methods, including the use of amine reagents under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale ring-closing metathesis followed by hydroamination. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-cyclooct-2-en-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the cyclooctene ring can be reduced to form cyclooctane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Cyclooctane derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
(2Z)-cyclooct-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-cyclooct-2-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: Lacks the double bond and amine group, making it less reactive.
Cyclooctene: Similar structure but without the amine group.
Cyclooctanone: Contains a ketone group instead of an amine.
Uniqueness
(2Z)-cyclooct-2-en-1-amine is unique due to the presence of both a double bond and an amine group in a cyclooctene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
(2Z)-cyclooct-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2/b6-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOAPRFICOTZFP-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)
![N-butyl-2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2455976.png)
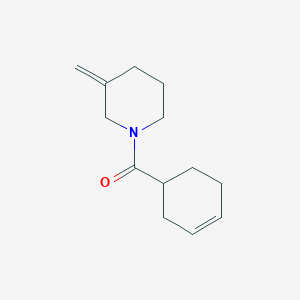
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2455982.png)
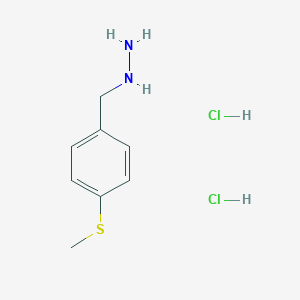

![3-cinnamyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455988.png)
![(E)-N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2455989.png)
![3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2455990.png)
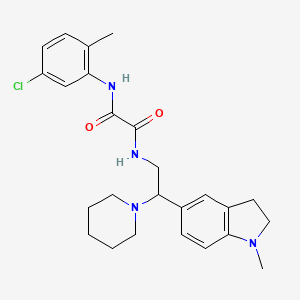

![2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2455993.png)
![2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2455994.png)
